REACTION_CXSMILES
|
[I:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[C:8]([CH3:11])[CH:9]=2)[NH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21]>CC#N>[I:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[C:8]([CH3:11])[CH:9]=2)[N:4]([CH2:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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IC1=NNC2=CN=C(C=C21)C
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Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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CC#N
|
Name
|
|
Quantity
|
0.685 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC(C)(C)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the resulting mixture was refluxed for 16 h
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Duration
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16 h
|
Type
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FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
the solid was washed with CH3CN
|
Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under vacuum
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Type
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CUSTOM
|
Details
|
The residual oil was used directly in the next step without further purification
|
Type
|
CUSTOM
|
Details
|
2.96 min.
|
Duration
|
2.96 min
|
Name
|
|
Type
|
|
Smiles
|
IC1=NN(C2=CN=C(C=C21)C)CC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |